molecular formula C8H13O3P B14602058 [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid CAS No. 61182-89-6

[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid

Cat. No.: B14602058
CAS No.: 61182-89-6
M. Wt: 188.16 g/mol
InChI Key: MZULZFPDBSOWRL-UHFFFAOYSA-N
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Description

[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a cyclopentadienyl group attached to a propyl chain, which is further bonded to a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid typically involves the reaction of cyclopentadiene with a suitable propylphosphonic acid derivative. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with a dienophile to form the cyclopentadienyl ring. This intermediate can then be further functionalized to introduce the propyl and phosphonic acid groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl ketones or alcohols, while substitution can introduce various functional groups to the phosphonic acid moiety .

Mechanism of Action

The mechanism of action of [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopentadienyl group can engage in π-π interactions, while the phosphonic acid group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the cyclopentadienyl and phosphonic acid groups allows for versatile interactions and applications that are not possible with the individual components .

Properties

CAS No.

61182-89-6

Molecular Formula

C8H13O3P

Molecular Weight

188.16 g/mol

IUPAC Name

3-cyclopenta-1,3-dien-1-ylpropylphosphonic acid

InChI

InChI=1S/C8H13O3P/c9-12(10,11)7-3-6-8-4-1-2-5-8/h1-2,4H,3,5-7H2,(H2,9,10,11)

InChI Key

MZULZFPDBSOWRL-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C1CCCP(=O)(O)O

Origin of Product

United States

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